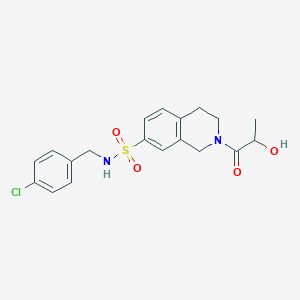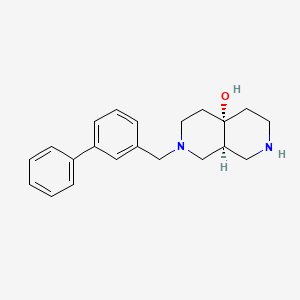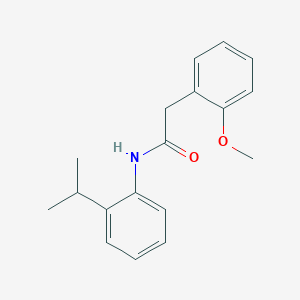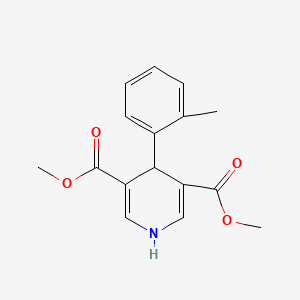![molecular formula C16H13BrCl2N2OS B5572176 2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5572176.png)
2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related acetohydrazide compounds typically involves condensation reactions between hydrazide groups and aldehydes or ketones. A specific method for synthesizing compounds within this family includes the reaction of benzaldehydes with thiosemicarbazides or acetohydrazides in the presence of suitable catalysts and conditions to yield Schiff bases with diverse substituents. These methods highlight the versatility and adaptability of synthesizing acetohydrazide derivatives, offering a pathway to synthesize the compound (Zhu et al., 2020).
Molecular Structure Analysis
Crystallographic studies on similar compounds, such as N'-(1-phenyl-benzyl-idene)-2-(thio-phen-3-yl)acetohydrazides, reveal detailed insights into their molecular structures. These studies show that such compounds exhibit E configuration about the C=N bond, with significant dihedral angles between the thio-phenyl and phenyl rings, demonstrating the spatial arrangement and electronic configurations crucial for their chemical reactivity and interactions (Quoc et al., 2019).
Chemical Reactions and Properties
Acetohydrazide derivatives undergo various chemical reactions, including cyclization, condensation, and substitution, influenced by their functional groups and molecular structure. The reactivity towards these reactions is a key aspect of their chemical properties, enabling the synthesis of complex molecules with potential biological activities. The presence of the thio-phenyl group and the acetohydrazide moiety in these compounds suggests a propensity for forming stable crystalline structures and engaging in hydrogen bonding, which are critical for their chemical behavior and interactions with other molecules (Zhou & Ma, 2012).
Physical Properties Analysis
The physical properties of acetohydrazide derivatives, such as solubility, melting points, and crystallinity, are closely linked to their molecular structure. The crystal packing, hydrogen bonding, and molecular conformation of these compounds significantly affect their physical state, solubility in various solvents, and thermal stability. For instance, the crystal structure analysis of related compounds reveals the presence of N—H⋯O hydrogen bonds, contributing to their stability and solid-state properties (Quoc et al., 2019).
Chemical Properties Analysis
The chemical properties of "2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide" and related compounds, including reactivity, chemical stability, and interaction with biological molecules, are influenced by the electronic configuration and functional groups present. Their ability to form stable complexes with metals, engage in hydrogen bonding, and undergo nucleophilic reactions highlights their chemical versatility and potential for application in catalysis, material science, and medicinal chemistry. The specific interactions and reactivity patterns of these compounds provide a foundation for exploring their applications in various scientific fields (Zhou & Ma, 2012).
科学的研究の応用
Anticancer Potential
2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide and its derivatives have shown promising results in the field of cancer research. They are recognized for their potential as anticancer agents, especially when modified with various substitutions on the Benzothiazole (BT) scaffold. These modifications can significantly modulate the antitumor properties of the compound. Research has demonstrated the effectiveness of these compounds against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma, indicating their broad-spectrum anticancer activity (Osmaniye et al., 2018).
Antihypertensive Applications
Some derivatives of 2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide have been explored for their potential as antihypertensive agents. These compounds, particularly those involving thiosemicarbazides and Schiff bases, have demonstrated effective α-blocking activity, which is crucial in managing high blood pressure. This suggests that the compound and its derivatives could be valuable in developing new antihypertensive medications (Abdel-Wahab et al., 2008).
Enzyme Inhibition and Antimicrobial Effects
The compound has been used in synthesizing novel heterocyclic compounds with notable lipase and α-glucosidase inhibitory activities. These activities are significant in the treatment of conditions like obesity and diabetes. Furthermore, some derivatives have shown antimicrobial effects, indicating their potential use in treating bacterial infections (Bekircan et al., 2015).
Material Science and Optical Properties
In the field of material science, derivatives of 2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide have been studied for their supramolecular architectures. These studies include exploring their hydrogen bonding capabilities and understanding their potential in developing new materials with specific optical properties (Khalid et al., 2021).
特性
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrCl2N2OS/c17-13-3-1-2-11(6-13)9-23-10-16(22)21-20-8-12-4-5-14(18)7-15(12)19/h1-8H,9-10H2,(H,21,22)/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQVNYLSQOWSDO-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)CSCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrCl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B5572099.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5572105.png)


![[(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-(2-thienylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5572138.png)


![2-{2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5572151.png)
![5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572157.png)

![4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5572178.png)

![isopropyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5572199.png)